
(4-((3-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an amino group, a naphthyridinyl group, and a thiomorpholino group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and naphthyridinyl groups are aromatic, which means they contain a ring of atoms with delocalized electrons. The amino group (-NH2) is a basic functional group that can participate in hydrogen bonding. The thiomorpholino group contains a sulfur atom, which can contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For instance, the amino group could participate in reactions with acids to form amides, while the fluorophenyl group could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been evaluated for its potential in treating infectious diseases, particularly due to the rise of drug-resistant strains of bacteria and fungi. It’s part of a class of compounds known as Schiff bases, which are being explored for their antimicrobial properties . The compound’s ability to combat various microbial pathogens could be pivotal in developing new treatments for infections that do not respond to current medications.
Antifungal Applications
Specific derivatives of this compound have shown moderate antifungal activity against species like Candida spp. . This is particularly significant given the increasing incidence of opportunistic fungal infections in immunocompromised patients, such as those with AIDS or undergoing chemotherapy.
Cytotoxicity Assessment
The safety profile of a compound is as important as its efficacy. This compound’s effects on cell lines have been examined to determine its cytotoxicity . Understanding its impact on healthy cells is crucial for further development as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the mechanism of the antibacterial and antifungal activity of this compound . By simulating its interaction with enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, researchers can predict its effectiveness and refine its structure for improved activity.
Development of New Antimicrobial Drugs
The aim of synthesizing new derivatives of this compound is to discover novel antimicrobial drugs . With the rapid increase in drug-resistant infections, there is a pressing need for new medications, and this compound could be a key player in that development.
Mechanism of Action Investigation
Understanding how antimicrobial compounds work is essential for their optimization. This compound’s mechanism of action is being investigated through various biochemical assays and molecular biology techniques . This research could lead to the discovery of new targets for antimicrobial therapy.
Synthesis of Derivatives
The compound serves as a starting point for the synthesis of various derivatives, which are then screened for their biological activity . This process is fundamental in medicinal chemistry, as it allows for the exploration of structure-activity relationships.
Drug Resistance Studies
Lastly, this compound and its derivatives are being studied in the context of drug resistance . As pathogens evolve, it’s crucial to understand how they develop resistance to existing drugs and how new compounds can overcome this challenge.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would likely depend on its intended applications. For instance, if it shows promise as a drug, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical models, and eventually conduct clinical trials .
Eigenschaften
IUPAC Name |
[4-(3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-13-5-6-16-18(24-15-4-2-3-14(21)11-15)17(12-22-19(16)23-13)20(26)25-7-9-27-10-8-25/h2-6,11-12H,7-10H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUWIRSNQORSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)F)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)
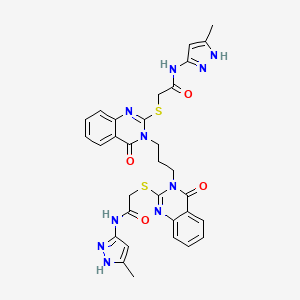
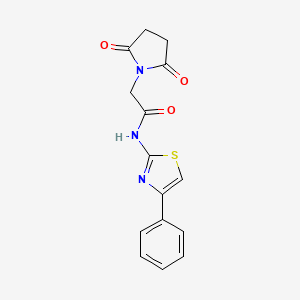
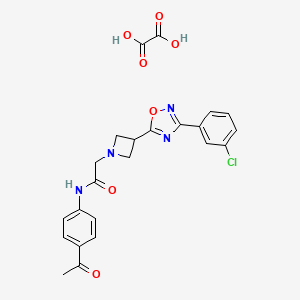
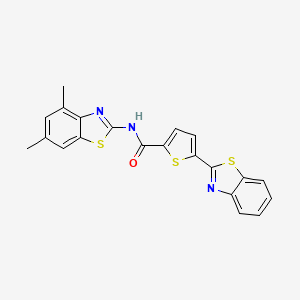

![(E)-3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acrylamide](/img/structure/B2940070.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2940073.png)
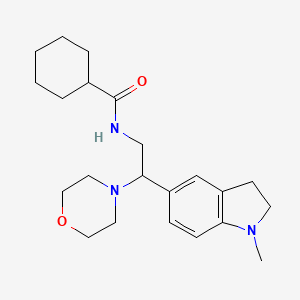
![2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone](/img/structure/B2940077.png)
![4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2940078.png)

![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)
![1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2940082.png)